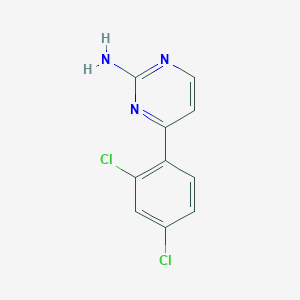

4-(2,4-Dichlorophenyl)pyrimidin-2-amine

Description

Significance of Pyrimidine (B1678525) Scaffold in Medicinal Chemistry

The pyrimidine ring system is a privileged scaffold in drug discovery, primarily due to its integral role in the structure of nucleic acids (DNA and RNA), where the nucleobases cytosine, thymine, and uracil (B121893) are pyrimidine derivatives. This inherent biological relevance makes pyrimidine-containing compounds excellent candidates for interacting with a wide array of biological targets with high specificity and affinity. The aromatic and electron-deficient nature of the pyrimidine ring, coupled with its ability to participate in hydrogen bonding, allows for diverse structural modifications, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.

Overview of Dichlorophenyl-Substituted Pyrimidine Derivatives

The introduction of a dichlorophenyl substituent onto the pyrimidine core can significantly influence the compound's biological activity. The chlorine atoms, being electron-withdrawing, can alter the electronic distribution of the entire molecule, potentially enhancing its binding affinity to target proteins. Furthermore, the lipophilicity imparted by the dichlorophenyl group can improve the compound's ability to cross cellular membranes, a crucial factor for drug efficacy. The specific positioning of the chlorine atoms on the phenyl ring (e.g., 2,4-dichloro) creates a distinct steric and electronic profile that can be pivotal for selective interaction with biological targets.

Historical Context of Pyrimidine Research in Therapeutics

The journey of pyrimidine research in therapeutics dates back to the early 20th century with the discovery of barbiturates, a class of central nervous system depressants. This initial success spurred further investigation into the therapeutic potential of pyrimidine derivatives. A significant milestone was the development of the first pyrimidine-based anticancer drug, 5-fluorouracil, in the 1950s, which remains a cornerstone of chemotherapy. Over the decades, research has expanded to uncover a broad spectrum of pharmacological activities for pyrimidine derivatives, including antiviral, antibacterial, antifungal, anti-inflammatory, and cardiovascular effects, solidifying the pyrimidine scaffold as a highly fruitful area of medicinal chemistry research.

Structure

3D Structure

Properties

IUPAC Name |

4-(2,4-dichlorophenyl)pyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7Cl2N3/c11-6-1-2-7(8(12)5-6)9-3-4-14-10(13)15-9/h1-5H,(H2,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIQPBSILLIMQBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)C2=NC(=NC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10406418 | |

| Record name | 4-(2,4-dichlorophenyl)pyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10406418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

828273-03-6 | |

| Record name | 4-(2,4-dichlorophenyl)pyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10406418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(2,4-DICHLOROPHENYL)-2-PYRIMIDINAMINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 2,4 Dichlorophenyl Pyrimidin 2 Amine and Its Derivatives

Direct Synthesis Approaches

Direct synthesis methods focus on constructing the pyrimidine (B1678525) ring from acyclic precursors in a manner that incorporates the desired 2-amino and 4-(2,4-dichlorophenyl) groups in a single, often one-pot, cyclization process.

Condensation Reactions (e.g., with Guanidine (B92328) Carbonate)

One of the most common methods for synthesizing 2-aminopyrimidines is the condensation reaction between a 1,3-dicarbonyl compound or its equivalent and a guanidine salt, such as guanidine carbonate or guanidine hydrochloride. In the context of 4-(2,4-Dichlorophenyl)pyrimidin-2-amine, this involves a precursor bearing the 2,4-dichlorophenyl moiety. The reaction proceeds by the cyclocondensation of guanidine with an appropriate α,β-unsaturated ketone or a β-dicarbonyl compound. derpharmachemica.comderpharmachemica.comnih.gov For instance, reacting a 1-(2,4-dichlorophenyl)-3-substituted-propane-1,3-dione with guanidine under basic conditions would yield the target pyrimidine.

The general mechanism involves the initial nucleophilic attack of the guanidine nitrogen on one of the carbonyl carbons, followed by an intramolecular condensation and subsequent dehydration to form the stable aromatic pyrimidine ring.

Nucleophilic Substitution Reactions

While often employed in precursor-based routes, nucleophilic substitution can also be considered a direct approach if the pyrimidine ring is formed and immediately undergoes substitution in a tandem reaction. However, it is more classically defined by the displacement of a leaving group on a pre-existing pyrimidine ring. For the synthesis of 2-aminopyrimidines, this typically involves the reaction of a 2-halopyrimidine with an amine source. The reactivity of halogens on the pyrimidine ring towards nucleophilic aromatic substitution (SNAr) is a key factor. Generally, a halogen at the 4-position is more susceptible to substitution than one at the 2-position. stackexchange.com This differential reactivity is attributed to the greater stabilization of the Meisenheimer intermediate formed upon nucleophilic attack at C-4. stackexchange.com

Cyclization Reactions (e.g., from Chalcone (B49325) Precursors)

A prominent and widely utilized direct synthesis involves the cyclization of chalcone precursors. nih.gov Chalcones, which are α,β-unsaturated ketones, are ideal starting materials for constructing the pyrimidine heterocycle. For the target compound, the required precursor is (2E)-1-(2,4-dichlorophenyl)-3-phenylprop-2-en-1-one or a similar derivative. This chalcone is then reacted with guanidine hydrochloride or guanidine carbonate in the presence of a base, such as potassium hydroxide (B78521) or sodium ethoxide, typically in an alcoholic solvent. derpharmachemica.comderpharmachemica.com

The reaction is a classic example of a condensation-cyclization reaction. derpharmachemica.comnih.gov The guanidine provides the N-C-N fragment that closes the ring with the three-carbon backbone of the chalcone. The process is often carried out under reflux conditions, and in some cases, microwave irradiation has been used to significantly reduce reaction times and improve yields. derpharmachemica.com

Table 1: Synthesis of Pyrimidine Derivatives from Chalcones

| Chalcone Precursor | Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| (2E)-1-(Aryl)-3-phenylprop-2-en-1-one | Guanidine Hydrochloride, KOH | Ethanol, Reflux, 10h | 2-Amino-4-(Aryl)-6-phenylpyrimidine | Not specified | derpharmachemica.com |

| 2,4-Dichlorochalcone | Guanidine-HCl, KOH | Ethanol, Reflux, 90-150 min | 2-Amino-4-(2,4-dichlorophenyl)pyrimidine derivative | 18%-51% | derpharmachemica.com |

| 2,4-Dichlorochalcone | Guanidine-HCl, KOH | Ethanol, UV irradiation, 4-5 min | 2-Amino-4-(2,4-dichlorophenyl)pyrimidine derivative | 40%-88% | derpharmachemica.com |

Precursor-Based Synthetic Routes

These synthetic strategies commence with a pre-formed pyrimidine ring, which is then chemically modified to introduce the required substituents. The use of key intermediates like 2,4-dichloropyrimidine (B19661) is a cornerstone of this approach.

Utilization of 2,4-Dichloropyrimidine as a Key Intermediate

2,4-Dichloropyrimidine is a versatile and commercially available intermediate for the synthesis of substituted pyrimidines. chemicalbook.com The two chlorine atoms can be substituted sequentially, often with high regioselectivity, allowing for the controlled introduction of different functional groups. researchgate.net

The synthesis of this compound from this intermediate typically involves a two-step process:

Introduction of the 2,4-Dichlorophenyl group: This is usually achieved via a palladium-catalyzed cross-coupling reaction, such as a Suzuki or Stille coupling. The 4-position of 2,4-dichloropyrimidine is generally more reactive than the 2-position in these couplings. The reaction of 2,4-dichloropyrimidine with (2,4-dichlorophenyl)boronic acid in the presence of a palladium catalyst and a base yields 2-chloro-4-(2,4-dichlorophenyl)pyrimidine.

Amination: The remaining chlorine atom at the 2-position is then substituted by an amino group. This is accomplished through a nucleophilic aromatic substitution (SNAr) reaction with an amine source, such as ammonia (B1221849) or a protected amine, often under elevated temperature or with catalytic assistance. researchgate.net

The regioselectivity of nucleophilic substitution on 2,4-dichloropyrimidine is a critical consideration. While C-4 is typically more reactive towards many nucleophiles, factors such as the nature of the nucleophile, the solvent, and the presence of other substituents on the pyrimidine ring can influence the outcome. wuxiapptec.comnih.gov For instance, some studies have shown that using tertiary amine nucleophiles can lead to selective substitution at the C-2 position. nih.gov

Table 2: Regioselectivity in Reactions of 2,4-Dichloropyrimidine

| Reactant | Nucleophile/Coupling Partner | Reaction Type | Major Product Position | Reference |

|---|---|---|---|---|

| 2,4-Dichloropyrimidine | Typical Amines | SNAr | C-4 Substitution | stackexchange.comwuxiapptec.com |

| 2,4-Dichloropyrimidine | Tertiary Amines | SNAr | C-2 Substitution | nih.gov |

| 2,4-Dichloropyrimidine | Organozinc Reagents | Negishi Coupling | C-4 Substitution | researchgate.net |

| 2,4-Dichloropyrimidine | Alkynes | Sonogashira Coupling | C-4 then C-2 Substitution (Sequential) | researchgate.net |

Functional Group Interconversions

Functional group interconversion (FGI) refers to the transformation of one functional group into another on a molecule that already contains the core 4-(2,4-dichlorophenyl)pyrimidine skeleton. This approach is valuable for creating derivatives or for accessing the target compound from a closely related precursor.

Examples of relevant FGIs include:

From a 2-Hydroxypyrimidine (B189755): The tautomeric form of 2-hydroxypyrimidine is pyrimidin-2(1H)-one. This hydroxyl group can be converted into a better leaving group, such as a chlorine atom, by treatment with reagents like phosphorus oxychloride (POCl₃). google.com The resulting 2-chloropyrimidine (B141910) can then be aminated as described previously to yield the 2-aminopyrimidine (B69317).

Reduction of a Nitro Group: If a synthetic route produced a derivative with a nitro group on the phenyl ring, this group could be reduced to an amino group using standard reduction methods (e.g., H₂, Pd/C; or SnCl₂, HCl), thus creating a different derivative.

Amide to Amine Conversion: A 2-carboxamide (B11827560) derivative on the pyrimidine ring could be converted to a 2-(aminomethyl)pyrimidine via reduction with reagents like lithium aluminum hydride (LiAlH₄). scribd.com While not directly yielding the target compound, this illustrates the principle of modifying functional groups attached to the core structure.

These FGI strategies provide flexibility in synthesis, allowing chemists to leverage different precursors and reaction pathways to arrive at the desired this compound and its analogs. ub.eduvanderbilt.edu

Advanced Synthetic Strategies

Modern synthetic organic chemistry offers powerful tools for the construction of complex heterocyclic molecules like this compound. These methods often provide higher yields, greater efficiency, and broader substrate scope compared to classical approaches.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, are highly effective for forming the C-C bond between the pyrimidine ring and the 2,4-dichlorophenyl moiety. This reaction typically involves the coupling of a halopyrimidine with an arylboronic acid in the presence of a palladium catalyst and a base.

For the synthesis of 4-aryl-2-aminopyrimidines, a common precursor is 2-amino-4-chloropyrimidine. The Suzuki-Miyaura coupling of this substrate with an arylboronic acid, such as (2,4-dichlorophenyl)boronic acid, would proceed as illustrated in the following reaction scheme:

Reaction Scheme:

The regioselectivity of the coupling on dihalopyrimidines, such as 2,4-dichloropyrimidine, is a crucial aspect. Studies have shown that the C4 position is generally more reactive towards Suzuki coupling than the C2 position. mdpi.comresearchgate.net This preference is attributed to the favored oxidative addition of the palladium catalyst to the C4-chlorine bond. mdpi.com Microwave-assisted procedures have been shown to significantly accelerate this reaction, often leading to high yields of the C4-substituted product in short reaction times with low catalyst loading. mdpi.com

| Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Pd(PPh₃)₄ | K₂CO₃ | Toluene/Ethanol/Water | 90 | Good | nih.gov |

| Pd₂(dba)₃ / P(t-Bu)₃ | KF | THF | 50 | Moderate | nih.gov |

| NiCl₂(dppe) | Zn/KI | DMF | 80-100 | Good | nih.gov |

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Chloropyrimidines.

Multicomponent Reactions (MCRs) for Derivative Synthesis

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single synthetic operation to form a product that contains substantial portions of all the reactants. The Biginelli reaction is a classic MCR used for the synthesis of dihydropyrimidinones, which can be precursors to pyrimidines. A variation of this reaction using guanidine instead of urea (B33335) can directly lead to the formation of 2-aminopyrimidine derivatives. units.itnih.govwikipedia.org

The synthesis of a this compound derivative via a Biginelli-type reaction would involve the condensation of 2,4-dichlorobenzaldehyde, a β-dicarbonyl compound (e.g., ethyl acetoacetate), and guanidine.

Reaction Scheme: [Image of the Biginelli-type reaction of 2,4-dichlorobenzaldehyde, ethyl acetoacetate, and guanidine to yield a dihydropyrimidine (B8664642) derivative]

[Image of the N-acylation of this compound with an acyl chloride to form an amide derivative]

[Image of the reaction of this compound with an isocyanate to form a urea derivative and with an isothiocyanate to form a thiourea (B124793) derivative]

Advanced Structural Elucidation and Theoretical Characterization of 4 2,4 Dichlorophenyl Pyrimidin 2 Amine

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental to elucidating the molecular structure of 4-(2,4-Dichlorophenyl)pyrimidin-2-amine, confirming its elemental composition, and identifying its functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. Although specific experimental spectra for the title compound are not widely published, the expected chemical shifts and coupling patterns can be accurately predicted based on the distinct electronic environments of the pyrimidine (B1678525) and dichlorophenyl rings.

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons and the amine protons. The pyrimidine ring protons typically appear as doublets in the downfield region. The three protons of the dichlorophenyl ring will exhibit a complex splitting pattern (doublet, doublet of doublets) due to their unique positions relative to the chlorine substituents. The amine (-NH₂) protons are expected to present as a broad singlet.

¹³C NMR: The carbon NMR spectrum would display ten distinct signals, corresponding to each unique carbon atom in the molecule. The carbon atoms of the pyrimidine ring are typically observed in the range of 110-165 ppm. The carbons of the dichlorophenyl ring, particularly those bonded to chlorine, will also have characteristic shifts in the aromatic region.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| ¹H NMR | Atom | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| Pyrimidine-H | H5 | ~7.0-7.2 | Doublet (d) |

| Pyrimidine-H | H6 | ~8.4-8.6 | Doublet (d) |

| Dichlorophenyl-H | H3', H5', H6' | ~7.4-7.8 | Multiplet (m) |

| Amine-H | NH₂ | ~5.0-6.5 | Broad Singlet (br s) |

| ¹³C NMR | Atom | Predicted Chemical Shift (ppm) | |

| Pyrimidine-C | C2 | ~163 | |

| Pyrimidine-C | C4 | ~165 | |

| Pyrimidine-C | C5 | ~112 | |

| Pyrimidine-C | C6 | ~158 |

Note: Predicted values are based on typical ranges for these structural motifs. Actual experimental values may vary depending on solvent and other conditions.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule through their characteristic vibrational frequencies. The spectrum of this compound is expected to show prominent absorption bands corresponding to the amine group, the aromatic rings, and the carbon-chlorine bonds.

Table 2: Expected IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H Stretching | Primary Amine (-NH₂) | 3300-3500 | Medium-Strong |

| C-H Stretching | Aromatic (sp² C-H) | 3000-3100 | Medium-Weak |

| C=N Stretching | Pyrimidine Ring | 1640-1680 | Strong |

| C=C Stretching | Aromatic Rings | 1400-1600 | Medium-Strong |

| N-H Bending | Primary Amine (-NH₂) | 1550-1650 | Medium |

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and elemental formula of a compound. For this compound (C₁₀H₇Cl₂N₃), high-resolution mass spectrometry (HRMS) would confirm its exact mass. The presence of two chlorine atoms (³⁵Cl and ³⁷Cl isotopes) would produce a characteristic isotopic cluster pattern for the molecular ion peak, with relative intensities of approximately 9:6:1 for the M+, [M+2]+, and [M+4]+ peaks, respectively.

Table 3: Predicted Mass Spectrometry Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₀H₇Cl₂N₃ |

| Monoisotopic Mass | 239.00171 Da |

| [M+H]⁺ (protonated molecule) | 240.00899 m/z uni.lu |

Single Crystal X-ray Diffraction (SCXRD) Studies

While a specific single crystal structure for this compound has not been reported in publicly accessible crystallographic databases, its solid-state structure can be inferred from studies of closely related 2-aminopyrimidine (B69317) derivatives. nih.gov SCXRD provides definitive proof of molecular structure, including bond lengths, bond angles, and the spatial arrangement of atoms.

Molecular Geometry and Conformation

The molecular geometry is defined by the bond lengths and angles within the molecule. The pyrimidine ring is expected to be essentially planar. A key conformational feature is the dihedral angle between the plane of the pyrimidine ring and the plane of the 2,4-dichlorophenyl ring. Due to potential steric hindrance between the hydrogen atom at C6 of the pyrimidine ring and the chlorine atom at C2' of the phenyl ring, the two rings are likely not coplanar. This twisted conformation is a common feature in 4-phenylpyrimidine (B189444) structures.

Supramolecular Interactions (e.g., Hydrogen Bonding, π-π Interactions)

In the solid state, molecules of this compound are expected to self-assemble into a well-defined supramolecular architecture stabilized by non-covalent interactions.

Hydrogen Bonding: The most significant intermolecular interaction is predicted to be hydrogen bonding. The 2-amino group is an excellent hydrogen bond donor, while the nitrogen atom at the N1 position of the pyrimidine ring is a strong hydrogen bond acceptor. This typically leads to the formation of centrosymmetric dimers, where two molecules are linked by a pair of N-H···N hydrogen bonds. This common motif in 2-aminopyrimidines is described by the graph-set notation R²₂(8). nih.gov

π-π Interactions: In addition to hydrogen bonding, π-π stacking interactions between the aromatic pyrimidine and dichlorophenyl rings of adjacent dimers are also anticipated. These interactions, which can be either face-to-face or offset, play a crucial role in stabilizing the extended three-dimensional crystal lattice. nih.gov The presence of electron-withdrawing chlorine atoms on the phenyl ring can influence the nature and geometry of these stacking interactions.

Table 4: List of Compound Names

| Compound Name |

|---|

| This compound |

| 2-amino-4-(2,4-dichlorophenyl)-6-phenylnicotinonitrile |

| 4-(4-Chlorophenyl)-6-(methylsulfanyl)pyrimidin-2-amine |

Crystallographic Analysis of Related Derivatives

While a detailed crystallographic analysis of the parent compound this compound is not extensively documented in publicly available literature, significant structural insights can be derived from the X-ray diffraction studies of its closely related derivatives. These studies are crucial for understanding the conformational preferences, intermolecular interactions, and crystal packing motifs governed by the pyrimidin-2-amine core and the sterically demanding 2,4-dichlorophenyl substituent. Analysis of these analogues reveals recurring structural themes, such as the formation of hydrogen-bonded dimers and the influence of the dichlorophenyl group on molecular planarity.

A relevant analogue, 4-Methyl-6-phenylpyrimidin-2-amine , provides a foundational understanding of the pyrimidin-2-amine core's behavior in the solid state. nih.gov In its crystal structure, two independent molecules are present in the asymmetric unit, primarily differing in the torsion angle between the phenyl and pyrimidine rings (29.9° and 45.1°). nih.gov This demonstrates the rotational flexibility around the C-C single bond connecting the two rings. Crucially, the crystal packing is dominated by intermolecular N—H⋯N hydrogen bonds, which link the molecules into a complex three-dimensional network. nih.gov This highlights the strong tendency of the 2-amino group to act as a hydrogen-bond donor and the pyrimidine ring nitrogen as an acceptor, a key interaction likely present in derivatives of this compound.

Similarly, the derivative N-Butyl-4-methyl-6-phenylpyrimidin-2-amine shows that the pyrimidine and benzene (B151609) rings are nearly coplanar, with a small dihedral angle of 3.15 (6)°. nih.gov Its crystal packing is characterized by pairs of molecules linked by intermolecular N—H⋯N hydrogen bonds, forming distinct dimers with an R²₂(8) ring motif. nih.gov This dimerization via hydrogen bonding is a common and robust supramolecular synthon in 2-aminopyrimidine structures.

Examining derivatives that include the dichlorophenyl moiety provides more direct insight. The structure of 7-(2,4-Dichlorophenyl)-2-methylsulfanylpyrazolo[1,5-a]pyrimidine-3-carbonitrile reveals a significant dihedral angle of 54.9 (5)° between the pyrazolopyrimidine system and the dichlorophenyl ring, indicating a substantial twist likely due to steric hindrance from the ortho-chloro substituent. nih.gov The crystal packing in this derivative is stabilized by a combination of weak C—H⋯N hydrogen bonds, π–π stacking interactions, and, notably, a Cl⋯N halogen bond, with a distance of 3.196 (5) Å. nih.gov The presence of halogen bonding suggests that the chlorine atoms of the 2,4-dichlorophenyl group can play an active role in directing the crystal packing, in addition to their steric and electronic effects.

Further illustrating these interactions, the analysis of a complex thiazole (B1198619) derivative containing a dichlorophenyl group also identified intermolecular N—H⋯N hydrogen bonds that link molecules into centrosymmetric dimers. nih.gov This reinforces the observation that the N—H⋯N hydrogen bond is a predominant interaction that guides the assembly of these molecules in the solid state, even in the presence of other functional groups.

The crystallographic data for these representative derivatives are summarized in the tables below.

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₅H₁₉N₃ |

| Crystal System | Monoclinic |

| Space Group | Not Specified |

| a (Å) | 13.4828 (9) |

| b (Å) | 5.1618 (3) |

| c (Å) | 22.8462 (11) |

| β (°) | 123.863 (3) |

| Volume (ų) | 1320.29 (13) |

| Z | 4 |

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₄H₈Cl₂N₄S |

| Crystal System | Monoclinic |

| Space Group | Not Specified |

| a (Å) | 8.230 (2) |

| b (Å) | 14.656 (4) |

| c (Å) | 12.667 (4) |

| β (°) | 108.460 (5) |

| Volume (ų) | 1449.3 (7) |

| Z | 4 |

| Parameter | Value |

|---|---|

| Chemical Formula | C₂₂H₁₉Cl₂N₅S |

| Crystal System | Triclinic |

| Space Group | Not Specified |

| a (Å) | 7.9679 (15) |

| b (Å) | 9.4042 (19) |

| c (Å) | 14.166 (3) |

| α (°) | 85.421 (6) |

| β (°) | 76.727 (5) |

| γ (°) | 86.002 (6) |

| Volume (ų) | 1028.4 (3) |

| Z | 2 |

Medicinal Chemistry and Biological Activity Studies of 4 2,4 Dichlorophenyl Pyrimidin 2 Amine Analogues

Antimicrobial Research

Analogues of 4-(2,4-dichlorophenyl)pyrimidin-2-amine have been investigated for their potential to combat microbial infections, demonstrating activity against a range of bacterial and fungal pathogens.

Antibacterial Activity (Gram-positive and Gram-negative Strains)

Derivatives of the this compound scaffold have shown notable antibacterial properties. Structure-activity relationship studies have revealed that the position of chlorine atoms on the phenyl ring is critical for antibacterial efficacy. For instance, in dichlorophenyl derivatives, substitutions at the 2- and 6-positions of the phenyl ring are important for activity. researchgate.net In contrast, for monochlorophenyl derivatives, the 2- and 4-positions are key. researchgate.net

The antibacterial activity of these compounds is often more pronounced against Gram-positive bacteria compared to Gram-negative bacteria, a difference that may be attributed to the structural variations in the bacterial cell wall. mdpi.com The outer membrane of Gram-negative bacteria can act as a barrier, preventing the compounds from reaching their intracellular targets.

Several studies have quantified the antibacterial activity of pyrimidine (B1678525) derivatives using the minimum inhibitory concentration (MIC) method. For example, certain 6-aryl-7H-pyrrolo[2,3-d]pyrimidin-4-amines, which share a similar structural framework, have demonstrated potent activity against Staphylococcus aureus, with MIC values as low as 8 mg/L. nih.gov The introduction of bromo or iodo substitutions on the 4-benzylamine group and a hydroxyl group on the 6-aryl unit were found to be crucial for this high potency. nih.gov

| Compound/Analogue | Gram-positive Bacteria | MIC (μg/mL) | Gram-negative Bacteria | MIC (μg/mL) |

| Pyridine Salts | S. aureus | 0.02 - 6 mM | E. coli | 0.02 - 6 mM |

| B. subtilis | 0.02 - 6 mM | P. aeruginosa | 0.02 - 6 mM | |

| 2-(methyldithio)pyridine-3-carbonitrile | A. baumannii | 0.5 - 64 | Enterobacter sp. | 0.5 - 64 |

| A. iwoffii | 0.5 - 64 | E. coli | 0.5 - 64 | |

| Muramyl dipeptide derivatives | S. aureus MRSA | >512 | P. aeruginosa | >512 |

| S. aureus MSSA | >512 | E. coli | >512 | |

| Retro-tuftsin derivatives | S. aureus MRSA | 32 | P. aeruginosa | 128 |

| S. aureus MSSA | 32 | E. coli | >512 | |

| Anthraquinone oligopeptides | S. aureus MRSA | 32 | P. aeruginosa | >512 |

| S. aureus MSSA | 32 | E. coli | >512 |

Antifungal Activity

In addition to their antibacterial effects, analogues of this compound have been evaluated for their antifungal activity against various phytopathogenic fungi. nih.gov The in vitro antifungal activities of these compounds have been assessed using techniques such as the poisoned food technique. nih.gov

While some pyrimidine derivatives have shown promising antifungal activity, others have exhibited weak effects. For example, certain 2-amino-4-(coumarin-3-yl)-6-(chlorosubstitutedphenyl) pyrimidines did not show comparable activity to the standard antifungal drug ketoconazole, even at high concentrations. researchgate.net However, other studies on novel pyrimidine derivatives containing an amide moiety have demonstrated significant inhibition of fungal growth. nih.gov For instance, specific derivatives have shown excellent activity against Phomopsis sp., with EC50 values outperforming the commercial fungicide Pyrimethanil. nih.gov

The mechanism of action for some antifungal pyrimidines involves the inhibition of key enzymes in the fungal cell, such as squalene (B77637) epoxidase, which is crucial for ergosterol (B1671047) biosynthesis. mdpi.com Ergosterol is a vital component of the fungal cell membrane, and its disruption leads to increased membrane permeability and ultimately cell death.

| Compound/Analogue | Fungal Strain | Inhibition/EC50 |

| Pyridine Salts | A. niger | 0.1 - 12 mM |

| C. albicans | 0.1 - 12 mM | |

| P. chrysogenum | 0.1 - 12 mM | |

| Pyrimidine-amide derivatives | B. dothidea | 82.1 - 88.5% inhibition |

| Phomopsis sp. | 91.8 - 100% inhibition | |

| B. cinereal | 79.6 - 84.7% inhibition | |

| 1,2,4-Triazolo[4,3-c]trifluoromethylpyrimidine derivatives | Cucumber Botrytis cinerea | Significant activity |

| Strawberry Botrytis cinerea | Significant activity | |

| Tobacco Botrytis cinerea | Significant activity | |

| 1,2,4-Oxadiazole-amide derivatives | S. sclerotiorum | EC50 = 2.9 μg/mL |

| B. cinerea | 55.8 - 58.2% inhibition |

Antineoplastic Investigations

The this compound scaffold has been a fertile ground for the discovery of potent antineoplastic agents. Numerous analogues have been synthesized and evaluated for their ability to inhibit the growth of various human cancer cell lines.

In Vitro Cytotoxicity Studies on Human Cancer Cell Lines (e.g., HCT-116, MCF-7, A549, HOP-92)

A significant body of research has focused on the in vitro cytotoxicity of this compound analogues against a panel of human cancer cell lines, including colorectal carcinoma (HCT-116), breast adenocarcinoma (MCF-7), and non-small cell lung carcinoma (A549). ekb.egresearchgate.net The cytotoxic effects are typically quantified by determining the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit cell growth by 50%.

For example, a series of thieno[2,3-d]pyrimidine (B153573) derivatives containing an isoxazole (B147169) moiety demonstrated potent cytotoxicity against A549, HCT116, and MCF-7 cell lines, with some compounds exhibiting IC50 values in the nanomolar range, significantly lower than the reference drug gefitinib. researchgate.net Similarly, certain pyrimidine-2-thione analogues have shown promising results against HCT-116 and MCF-7 cells. ekb.eg

| Compound/Analogue | HCT-116 IC50 (µM) | MCF-7 IC50 (µM) | A549 IC50 (µM) |

| Pyrimidine-5-carbonitrile derivative (Compound 57) | 2.4 | 3.37 | 3.04 |

| Pyrazolo[1,5-a]pyrimidine derivative (Compound 22) | 59.18 (µg/mL) | - | - |

| Pyrimidine-2-thione derivative (Compound 69) | 10.72 | - | - |

| Thieno[2,3-d]pyrimidine derivative (Compound 1e) | 6.69 | 0.00421 | 2.79 |

| Plastoquinone analogue (AQ-12) | 5.11 | 6.06 | - |

| Benzimidazole derivative (Compound 2) | 16.2 (µg/mL) | 29.29 (µg/mL) | - |

| Benzimidazole derivative (Compound 4) | 24.08 (µg/mL) | 8.86 (µg/mL) | - |

| 3,4-dihydroquinazolinone derivative (Compound 7) | - | 3.87 | - |

| 3,4-dihydroquinazolinone derivative (Compound 19) | - | 8.93 | - |

Mechanisms of Anticancer Action (e.g., Cell Proliferation Inhibition, Apoptosis Induction, Angiogenesis Inhibition)

The anticancer activity of this compound analogues is attributed to various mechanisms that disrupt cancer cell growth and survival.

Cell Proliferation Inhibition: Many of these compounds exert their effects by inhibiting the cell cycle, a tightly regulated process that governs cell division. For instance, some 2,4-pyrimidinediamine derivatives have been shown to arrest the cell cycle, thereby preventing cancer cells from proliferating. nih.gov

Apoptosis Induction: A key mechanism by which many anticancer drugs eliminate tumor cells is through the induction of apoptosis, or programmed cell death. Several pyrimidine derivatives have been found to trigger apoptosis in cancer cells. mdpi.comnih.govnih.gov This is often achieved by modulating the expression of key apoptotic regulatory proteins, such as the Bcl-2 family proteins (e.g., Bcl-2 and Bax), and activating caspases, which are the executioners of apoptosis. mdpi.comnih.gov For example, a pyrazolo[3,4-d]pyridazine derivative was shown to induce apoptosis in lung cancer cells by disrupting the Bcl-2/Bax expression balance. nih.gov

Angiogenesis Inhibition: Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis, as it supplies tumors with essential nutrients and oxygen. Several analogues of this compound have demonstrated anti-angiogenic properties. nih.govnih.govresearchgate.netmdpi.comwaocp.org These compounds can inhibit key signaling pathways involved in angiogenesis, such as the vascular endothelial growth factor (VEGF) pathway. By inhibiting receptors like VEGFR-2, these compounds can block the proliferation and migration of endothelial cells, which are essential for new blood vessel formation. nih.govnih.gov

Enzyme Inhibition Studies

The biological activities of this compound analogues are often rooted in their ability to inhibit specific enzymes that play crucial roles in various cellular processes.

Derivatives of this scaffold have been identified as potent inhibitors of several classes of enzymes, including protein kinases and proteases. For example, N4-phenylsubstituted-6-(2,4-dichlorophenylmethyl)-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines have been developed as potent inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key enzyme in angiogenesis. nih.gov Some of these compounds have shown inhibitory potencies many folds higher than standard inhibitors. nih.gov

Furthermore, 2,4-pyrimidinediamine derivatives have been designed as dual inhibitors of anaplastic lymphoma kinase (ALK) and histone deacetylases (HDACs), both of which are important targets in cancer therapy. nih.gov Other studies have explored the inhibition of enzymes like furin, a proprotein convertase, by dichlorophenylpyridine-based molecules. researchgate.net The inhibition of such enzymes can disrupt critical pathological pathways, making these compounds promising candidates for therapeutic development.

| Compound/Analogue Class | Target Enzyme | IC50 |

| N4-phenylsubstituted-pyrrolo[2,3-d]pyrimidine-diamines | VEGFR-2 | Potent inhibition (e.g., 100-fold more potent than semaxanib) |

| EGFR | Varied inhibition | |

| PDGFR-β | Varied inhibition | |

| 2,4-Pyrimidinediamine derivatives | ALKwt | Good inhibitory potency |

| HDAC1 | Good inhibitory potency | |

| (3,5-dichlorophenyl)pyridine derivatives | Furin | 0.8 - 78 nM |

| 4-amino-5-diarylurea-furo[2,3-d]pyrimidines | VEGFR2 | Strong inhibitory activity |

| Tie-2 | Strong inhibitory activity | |

| 4-(2-Methyloxazol-4-yl)benzenesulfonamide | MAO-A | 43.3 µM |

| MAO-B | 3.47 µM |

Urease Inhibition

Urease, a nickel-containing metalloenzyme, catalyzes the hydrolysis of urea (B33335) to ammonia (B1221849) and carbon dioxide. Its activity is implicated in the pathogenesis of diseases caused by ureolytic bacteria, such as Helicobacter pylori. Consequently, the inhibition of urease is a key therapeutic strategy for managing these conditions. Analogues of this compound have been investigated for their urease inhibitory potential.

Research into dihydropyrimidine-based urease inhibitors has shown promising results. For instance, a series of dihydropyrimidine (B8664642) carbohydrazides and their derivatives have been synthesized and evaluated. Notably, semithiocarbazide derivatives and isatin (B1672199) Schiff base derivatives demonstrated significant in vitro urease inhibitory activity, with IC50 values in the submicromolar range. nih.gov Docking studies of these compounds revealed that they anchor effectively within the catalytic site of the urease enzyme, extending towards the entrance of the binding pocket and thereby restricting the mobility of the active site flap. nih.gov

Furthermore, studies on other heterocyclic compounds incorporating the dichlorophenyl moiety, such as dipeptide conjugates of 2,3-dichlorophenyl piperazine (B1678402) converted into urea and thiourea (B124793) derivatives, have demonstrated potent urease inhibition. core.ac.uk Specifically, thiourea conjugates with fluorine and chlorine substituents at the meta or para positions of a phenyl ring showed predominant inhibitory activity, with one analogue being nearly ten times more potent than the standard inhibitor. core.ac.uk While not direct analogues of the title compound, these findings underscore the potential of the dichlorophenyl group in designing effective urease inhibitors.

Table 1: Urease Inhibitory Activity of Selected Pyrimidine Analogues

| Compound | Modification | IC50 (µM) | Reference |

| Semithiocarbazide derivative | Dihydropyrimidine core | 0.58-0.79 | nih.gov |

| Isatin Schiff base derivative | Dihydropyrimidine core | 0.23 | nih.gov |

| Thiourea conjugate of dipeptide-2,3-dichlorophenyl piperazine | Dichlorophenyl piperazine core | 2 | core.ac.uk |

Kinase Inhibition

Kinases are a large family of enzymes that play crucial roles in cellular signaling pathways. Dysregulation of kinase activity is a hallmark of many diseases, including cancer and inflammatory disorders. The this compound scaffold has been extensively utilized in the development of inhibitors for a variety of kinases.

CDK2 Inhibition

Cyclin-dependent kinase 2 (CDK2) is a key regulator of the cell cycle, and its inhibition is a promising strategy for cancer therapy. Several series of pyrimidine derivatives have been developed as CDK2 inhibitors. For example, N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amines have been synthesized and shown to exhibit potent CDK2 inhibitory activity. nih.gov Pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e] researchgate.netresearchgate.netnih.govtriazolo[1,5-c]pyrimidine scaffolds have also been explored, with some compounds demonstrating significant inhibitory activity against CDK2/cyclin A2, with IC50 values in the nanomolar range. nih.gov

Src Kinase Inhibition

Src kinase is a non-receptor tyrosine kinase that is often overexpressed and activated in various cancers. Pyrido[2,3-d]pyrimidines with a dichlorophenyl substituent have been identified as potent inhibitors of Src family kinases. researchgate.net

PfGSK3/PfPK6 Inhibition

In the context of infectious diseases, kinases of the malaria parasite Plasmodium falciparum are attractive drug targets. Analogues of this compound have been investigated as dual inhibitors of P. falciparum glycogen (B147801) synthase kinase-3 (PfGSK3) and protein kinase 6 (PfPK6). A series of 2,4,5-trisubstituted pyrimidines were synthesized, and structure-activity relationship studies revealed compounds with low nanomolar potency against both kinases. acs.org These compounds also demonstrated activity against the blood stage of the parasite. acs.org

BRD4/PLK1 Inhibition

Dual inhibition of Bromodomain-containing protein 4 (BRD4) and Polo-like kinase 1 (PLK1) is a promising anti-cancer strategy. A library of small molecules with dual nanomolar inhibitory activity against BRD4 and PLK1 has been screened, leading to the identification of candidate molecules with significant preclinical anti-tumor activity in pediatric solid tumors. nih.govresearchgate.net These dual inhibitors were shown to suppress proliferation and induce apoptosis in tumor cell lines at low nanomolar concentrations. nih.gov

Abl Tyrosine Kinase Inhibition

The Bcr-Abl tyrosine kinase is the causative agent in chronic myeloid leukemia (CML). Pyrido-[2,3-d]pyrimidines carrying a dichlorophenyl group have been shown to be potent inhibitors of wild-type and mutant Bcr-Abl. researchgate.net

PI-3 Kinase and Akt Kinase Inhibition

The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth and survival and is frequently dysregulated in cancer. While specific analogues of this compound as PI3K/Akt inhibitors are not detailed in the provided search results, the broader class of pyrimidine derivatives has been extensively explored for this purpose.

TNF-α Inhibition

Tumor necrosis factor-alpha (TNF-α) is a key pro-inflammatory cytokine. The anti-inflammatory effects of pyrimidine derivatives are often attributed to their ability to inhibit inflammatory mediators, including TNF-α. nih.gov

Table 2: Kinase Inhibitory Activity of Selected this compound Analogues

| Kinase Target | Compound Series | Key Features | IC50/Ki | Reference |

| CDK2 | N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amines | Bioisosteric replacement of phenylsulfonamide | Ki = 0.005 µM | nih.gov |

| CDK2/cyclin A2 | Pyrazolopyrimidine derivatives | IC50 = 0.061 ± 0.003 µM | nih.gov | |

| PfGSK3/PfPK6 | 2,4,5-Trisubstituted pyrimidines | Dual inhibitors | PfGSK3 IC50 = 97 nM / PfPK6 IC50 = 8 nM | acs.org |

| BRD4/PLK1 | Dual kinase-bromodomain inhibitors | Dual nanomolar activity | - | nih.govresearchgate.net |

| Bcr-Abl | Pyrido[2,3-d]pyrimidines | Dichlorophenyl substituent | - | researchgate.net |

Dipeptidyl Peptidase 4 (DPP4) Inhibition

Dipeptidyl peptidase 4 (DPP-4) is a serine protease that inactivates incretin (B1656795) hormones, which are involved in glucose homeostasis. DPP-4 inhibitors are a class of oral anti-diabetic drugs. Pyrimidine-based structures have been successfully developed as DPP-4 inhibitors. For instance, novel dihydropyrimidine phthalimide (B116566) hybrids have been synthesized and shown to be potent and selective DPP-4 inhibitors, with some compounds exhibiting picomolar potency. nih.gov These hybrids demonstrated significantly greater activity than the approved DPP-4 inhibitor, alogliptin. nih.gov

Table 3: DPP-4 Inhibitory Activity of Selected Pyrimidine Analogues

| Compound Series | Key Features | IC50 (nM) | Reference |

| Dihydropyrimidine phthalimide hybrids | Picomolar potency | 0.51 and 0.66 | nih.gov |

Dihydrofolate Reductase (DHFR) Inhibition

Dihydrofolate reductase (DHFR) is an essential enzyme in the synthesis of DNA precursors. Inhibition of DHFR disrupts DNA synthesis and is a validated strategy for cancer and infectious disease chemotherapy. The 2,4-diaminopyrimidine (B92962) motif is a classic pharmacophore for DHFR inhibitors. snv63.ru Lipophilic di- and tricyclic diaminopyrimidine derivatives have been tested for their ability to inhibit DHFR from various organisms, including Cryptosporidium parvum, a protozoan parasite that causes diarrheal disease. nih.gov Several of these compounds exhibited potent inhibition of the parasite's DHFR at submicromolar concentrations. nih.gov

Table 4: DHFR Inhibitory Activity of Selected Diaminopyrimidine Analogues

| Organism | Compound Series | Key Features | IC50 (µM) | Reference |

| Cryptosporidium parvum | Dicyclic and Tricyclic diaminopyrimidines | Lipophilic antifolates | <0.3 | nih.gov |

Other Biological Activities

Anti-inflammatory Potential

The pyrimidine scaffold is present in numerous compounds with anti-inflammatory properties. The anti-inflammatory effects of pyrimidine derivatives are often linked to their ability to inhibit the production of key inflammatory mediators such as prostaglandin (B15479496) E2, inducible nitric oxide synthase, and various cytokines. nih.gov A study on 2,4,6-trisubstituted pyrimidines, including 2-amino-4-(4-aminophenyl)-6-(2,4-dichlorophenyl)pyrimidine, demonstrated potent anti-inflammatory activity in vivo. researchgate.net This particular compound was identified as a lead structure with significant anti-inflammatory effects compared to the reference drug ibuprofen. researchgate.net

Analgesic Properties

In addition to their anti-inflammatory effects, pyrimidine derivatives have also been investigated for their analgesic properties. The same study that highlighted the anti-inflammatory potential of 2-amino-4-(4-aminophenyl)-6-(2,4-dichlorophenyl)pyrimidine also found it to be one of the most potent compounds for analgesic activity. researchgate.net The research suggested that pyrimidines exhibiting good anti-inflammatory activity also tend to display better analgesic effects. researchgate.net Another study on dihydrotetrazolo[1,5-a]pyrimidine derivatives also reported analgesic activity comparable to the reference drug metamizole (B1201355) sodium. researchgate.net

Table 5: Anti-inflammatory and Analgesic Activity of a this compound Analogue

| Compound | Activity | Key Finding | Reference |

| 2-amino-4-(4-aminophenyl)-6-(2,4-dichlorophenyl)pyrimidine | Anti-inflammatory | Identified as a lead structure with potent activity | researchgate.net |

| 2-amino-4-(4-aminophenyl)-6-(2,4-dichlorophenyl)pyrimidine | Analgesic | One of the most potent compounds in the series | researchgate.net |

Antiviral Properties

The broader class of pyrimidine derivatives has been the subject of extensive research for antiviral properties, showing activity against a range of viruses. nih.govnih.gov However, specific studies detailing the antiviral activity of this compound and its direct analogues are not extensively represented in publicly available research.

General studies on disubstituted pyrimidines have explored their potential against various viral targets. For instance, a study on 4,7-disubstituted pyrimido[4,5-d]pyrimidines revealed that certain analogues with amino-indane or tetrahydronaphthalene substitutions demonstrated activity against human coronaviruses HCoV-229E and HCoV-OC43. mdpi.com Another study on 7-amino- and 7-oxo-5-aryl-6-cyanopyrido[2,3-d]pyrimidines, along with their fused pyrimido[5',4':5,6]pyrido[2,3-d]pyrimidine derivatives, identified compounds with good activity against herpes simplex virus (HSV). nih.gov

Furthermore, research into 4-(phenylamino)-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid derivatives has identified compounds with inhibitory effects on Herpes simplex virus type 1 (HSV-1), Mayaro virus (MAY), and vesicular stomatitis virus (VSV). researchgate.net Additionally, 2,4,5-trisubstituted pyrimidines have been designed and evaluated as potent non-nucleoside reverse transcriptase inhibitors (NNRTIs) of HIV-1. acs.org

While these findings highlight the potential of the broader pyrimidine scaffold in antiviral drug discovery, a direct link to the specific antiviral properties of this compound analogues remains an area for further investigation. One study on 2,4-disubstituted 5-aminopyrimidine-6-carboxylic acids derivatives reported that the synthesized compounds did not show any antiviral activity. nih.gov

Antiparasitic Activity (e.g., against Plasmodial PfGSK3/PfPK6)

Analogues of this compound have emerged as promising candidates in the search for new antiparasitic agents, particularly against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. Research has focused on the inhibition of essential plasmodial kinases, such as P. falciparum glycogen synthase kinase-3 (PfGSK3) and protein kinase 6 (PfPK6), which are considered novel drug targets to combat drug-resistant malaria.

A significant study identified a series of 2,4,5-trisubstituted pyrimidines as potent dual inhibitors of both PfGSK3 and PfPK6. This dual-target inhibition is considered advantageous as it may reduce the likelihood of the parasite developing resistance. The study initiated with the compound IKK16, which was found to inhibit both kinases and demonstrated activity against the blood stage of P. falciparum.

To establish structure-activity relationships, a series of 52 analogues were synthesized and evaluated. The findings from this research provided valuable insights into the structural requirements for potent inhibition of these critical parasitic enzymes.

Table 1: Antiparasitic Activity of Selected 2,4,5-Trisubstituted Pyrimidine Analogues

| Compound | Target(s) | Activity |

|---|---|---|

| IKK16 | PfGSK3/PfPK6 | Dual inhibitor active against blood-stage P. falciparum |

| Analogues | ||

| 4-(Benzo[b]thiophen-2-yl)-N-(4-(chloromethyl)phenyl)pyrimidin-2-amine | PfGSK3/PfPK6 | Synthesized and assessed for inhibition. |

Neurological Applications (e.g., Neuroinflammation, Neuronal Survival)

Pyrimidine derivatives are being investigated for their potential in treating neurological disorders, with a focus on mitigating neuroinflammation and promoting neuronal survival. Neuroinflammation, mediated by the activation of microglia, is a key factor in the progression of various neurodegenerative diseases.

One line of research has focused on 1,4,5,6-tetrahydrobenzo nih.govdrugbank.comoxepino[4,5-d]pyrimidin-2-amine derivatives as anti-neuroinflammatory agents. A study synthesized a series of these compounds and found that a 3,5-bis-trifluoromethylphenyl-substituted analogue showed potent anti-neuroinflammatory activity in BV2 microglia cells without exhibiting toxicity. This compound was also found to reduce neuroinflammation in a mouse model of demyelination by decreasing the expression of inducible nitric-oxide synthase and increasing the expression of the anti-inflammatory marker CD206, suggesting its potential in regulating microglia polarization.

Another study explored the neuroprotective effects of novel N,7-diphenylpyrimido[4,5-d]pyrimidin-4-amines. Several of these compounds demonstrated significant neuroprotective effects against hydrogen peroxide-induced cell death in a human neuroblastoma cell line. mdpi.comresearchgate.net These compounds were identified as multifunctional agents with antioxidant properties and the ability to inhibit Aβ self-aggregation, a key pathological hallmark of Alzheimer's disease. mdpi.comresearchgate.net

Furthermore, a study on 2-[(2,4-dichlorophenyl)amino]-N-[(tetrahydro-2H-pyran-4-yl)methyl]-4-(trifluoromethyl)-5-pyrimidinecarboxamide (GW842166X) identified it as a selective CB2 receptor agonist for the treatment of inflammatory pain. nih.gov This highlights another avenue through which pyrimidine derivatives can exert beneficial effects in the context of neurological conditions involving inflammation. Research on N,N'-diphenyl-p-phenylenediamine (DPPD), a related phenylamine structure, has also shown neuroprotective effects against oxidative stress in neuronal cells, independent of its antioxidant activity. nih.gov

Table 2: Neurological Applications of Pyrimidine Analogues

| Compound Class/Derivative | Application | Mechanism of Action |

|---|---|---|

| 1,4,5,6-tetrahydrobenzo nih.govdrugbank.comoxepino[4,5-d]pyrimidin-2-amine derivatives | Anti-neuroinflammatory | Regulation of microglia polarization |

| N,7-diphenylpyrimido[4,5-d]pyrimidin-4-amines | Neuroprotection | Antioxidant, Inhibition of Aβ self-aggregation mdpi.comresearchgate.net |

| 2-[(2,4-dichlorophenyl)amino]-N-[(tetrahydro-2H-pyran-4-yl)methyl]-4-(trifluoromethyl)-5-pyrimidinecarboxamide | Inflammatory Pain | Selective CB2 receptor agonist nih.gov |

Molecular Interaction Studies and Target Identification

Identification of Molecular Targets

The identification of specific molecular targets is a critical step in understanding the mechanism of action for any chemical compound. For derivatives of 4-(2,4-Dichlorophenyl)pyrimidin-2-amine, research has pointed towards several key proteins, including enzymes and receptors, as potential points of interaction.

Enzyme Active Site Interactions

Compounds structurally related to this compound have demonstrated interactions with the active sites of various enzymes. For instance, a class of (3,5-dichlorophenyl)pyridine-derived molecules has been shown to be effective inhibitors of furin, a proprotein convertase. scienceopen.com These inhibitors interact with the enzyme's active-site cleft, inducing a significant conformational change that is crucial for their inhibitory activity. scienceopen.com

Another related compound, 2,4-diamino-5-(3',4'-dichlorophenyl)-6-methylpyrimidine, has been identified as a folic acid antagonist, indicating its interaction with enzymes in the folate pathway, such as dihydrofolate reductase. nih.gov The development of an enzyme inhibition assay for this compound underscores its role as an inhibitor in this critical metabolic pathway. nih.govresearchgate.net These examples highlight a recurring theme where the dichlorophenyl-pyrimidine scaffold serves as a viable framework for engaging with enzyme active sites.

Receptor Ligand Binding (e.g., Sigma-1 Receptor)

The Sigma-1 receptor (σ1R) has emerged as a potential target for compounds containing a dichlorophenyl moiety. The σ1R is a unique ligand-regulated molecular chaperone protein located at the endoplasmic reticulum, which is implicated in a wide range of cellular functions and pathological conditions, from neurodegenerative diseases to cancer. rsc.orgfrontiersin.org

While direct binding studies for this compound are not extensively detailed, numerous established Sigma-1 receptor ligands feature a dichlorophenyl group. For example, the antagonist N-[2-(3,4-Dichlorophenyl)ethyl]-N-methyl-2-(1-pyrrolidinyl)cyclohexylamine (BD 737) is a known high-affinity ligand for this receptor. sigmaaldrich.com The structural similarity suggests that the dichlorophenyl portion of these molecules is a key pharmacophoric element for binding. nih.gov It is hypothesized that antagonists bind to high- and low-affinity states of the receptor, which may be sensitive to GTP. researchgate.net The function of σ1R as a chaperone that modulates intracellular signaling makes it an intriguing, though not yet confirmed, target for this compound. frontiersin.org

GTPase HRas as a Potential Drug Target

Computational studies have strongly indicated that GTPase HRas is a promising drug target for the 1,3-diazine (pyrimidine) class of compounds, including derivatives of this compound. nih.govd-nb.info Using reverse pharmacophore mapping, a technique to identify potential protein targets for a small molecule, GTPase HRas was identified with a high fitness score as a target for bis-pyrimidine derivatives. d-nb.infonih.gov

GTPase HRas is a key protein in cellular signal transduction that regulates cell growth and division; mutations in the HRas gene are linked to several types of cancer. d-nb.info Molecular docking simulations confirmed that these pyrimidine (B1678525) compounds could bind effectively within the GTP binding pocket of HRas. nih.govnih.gov The docking scores and binding energies of the studied compounds were found to be superior to that of GTP itself, suggesting they could act as competitive inhibitors, thus disrupting the protein's function and halting the signaling cascade that leads to cell proliferation. nih.gov

| Potential Target | Class | Method of Identification | Key Finding |

|---|---|---|---|

| GTPase HRas | Signal Transduction Protein | Reverse Pharmacophore Mapping & Molecular Docking | Identified as a high-potential target; pyrimidine derivatives show strong binding affinity in the GTP pocket. nih.govnih.gov |

| Furin | Enzyme (Protease) | Enzyme Inhibition Assays & X-ray Crystallography | Structurally related dichlorophenyl-pyridine compounds inhibit furin by binding to the active site. scienceopen.com |

| Sigma-1 Receptor | Receptor (Chaperone) | Structural Analogy | The dichlorophenyl moiety is common in known high-affinity ligands, suggesting potential interaction. sigmaaldrich.comnih.gov |

| Dihydrofolate Reductase | Enzyme (Reductase) | Enzyme Inhibition Assays | Related dichlorophenyl-pyrimidine compounds act as folic acid antagonists. nih.gov |

Binding Mode Analysis

Understanding how a compound binds to its target at an atomic level is fundamental for drug design and optimization. For this compound and its analogs, binding mode analysis has been approached through both X-ray crystallography and computational docking simulations, revealing intricate networks of interactions within protein binding pockets.

X-ray Crystallography of Compound-Target Complexes

X-ray crystallography provides high-resolution, three-dimensional structures of protein-ligand complexes, offering definitive evidence of binding modes. nih.govmit.edu For compounds related to this compound, this technique has been successfully applied. For example, the X-ray crystal structures of (3,5-dichlorophenyl)pyridine-derived inhibitors in complex with furin have been solved. scienceopen.com

These structures revealed a sophisticated induced-fit mechanism. Upon inhibitor binding, a tryptophan residue in the active site undergoes a major conformational rearrangement, rotating to expose a previously buried hydrophobic pocket. The 3,5-dichlorophenyl group of the inhibitor then inserts into this newly formed pocket. scienceopen.com This detailed structural information is invaluable for explaining the high potency of these inhibitors and provides a template for designing new molecules with improved properties. scienceopen.com While a crystal structure of this compound bound to its putative target, GTPase HRas, is not yet available, these findings on related systems demonstrate the power of crystallography in elucidating molecular interactions. researchgate.net

Hydrogen Bonding Networks in Binding Pockets

In the absence of crystal structures, molecular docking simulations provide powerful predictive models of binding interactions, particularly the formation of hydrogen bonds. nih.gov Docking studies of bis-pyrimidine derivatives within the GTP binding pocket of GTPase HRas have detailed a network of non-covalent interactions that stabilize the complex. nih.gov

These simulations show that the compounds orient themselves in a manner similar to the natural ligand, GTP. nih.gov Crucially, they form hydrogen bonds with key amino acid residues, such as Asp30 and Lys147. nih.gov In addition to direct hydrogen bonds, the binding is further stabilized by interactions with water molecules within the active site, pi-pi stacking, and pi-cation interactions with aromatic residues like Tyr32. nih.gov Van der Waals forces with other residues, including Gly12, Pro34, Gly60, and Gln61, contribute to a snug fit and tight packing within the binding site. nih.gov This network of interactions explains the high binding affinity and specificity of these compounds for GTPase HRas observed in computational models. nih.gov

| Interaction Type | Interacting Residues/Molecules | Role in Binding |

|---|---|---|

| Hydrogen Bonding | Asp30, Lys147 | Provides specificity and strong anchoring points. nih.gov |

| Water-Mediated H-Bonds | H2O 187, H2O 281 | Bridges interactions between the ligand and protein. nih.gov |

| Pi-Pi / Pi-Cation Stacking | Tyr32, Pro34 | Stabilizes the complex through aromatic interactions. nih.gov |

| Van der Waals Forces | Gly12, Val29, Gly60, Gln61, Lys117, Ala146 | Ensures close packing and contributes to overall binding energy. nih.gov |

Structure Activity Relationship Sar and Lead Optimization

Systematic Exploration of Structural Modifications

The systematic modification of the pyrimidine (B1678525) core, the dichlorophenyl group, and the 2-amine position has been a cornerstone of research, yielding crucial insights into how molecular structure dictates biological function.

The nature and position of substituents on the pyrimidine and associated phenyl rings profoundly influence the biological activities of these compounds. Research on analogous pyrimidine structures demonstrates that even minor changes can lead to significant shifts in potency and target selectivity.

For instance, in studies of related pyrido[2,3-d]pyrimidin-7-ones, substitutions at the 3- and 4-positions of a phenylamino (B1219803) moiety were found to improve both potency and selectivity in target-based and cell-based assays. nih.gov Similarly, the introduction of a methyl group at the C-5 position of a 2,4,5-trisubstituted pyrimidine ring was found to be optimal for achieving selectivity for cyclin-dependent kinase 9 (CDK9) over CDK2. cardiff.ac.uk Conversely, replacing this methyl group with hydrogen or a trifluoromethyl group led to a loss of selectivity. cardiff.ac.uk

The dichlorophenyl moiety itself is critical, but its replacement can fine-tune activity. One study showed that replacing a 6-(2,6-dichlorophenyl) group with a 6-(3',5'-dimethoxyphenyl) functionality resulted in a highly selective inhibitor of the FGF receptor tyrosine kinase. researchgate.net This highlights that the electronic and steric properties of substituents are key determinants of biological outcome.

Table 1: Influence of Substituents on Kinase Inhibition Profile

| Parent Scaffold | Position of Substitution | Substituent | Effect on Activity | Reference |

|---|---|---|---|---|

| Pyrido[2,3-d]pyrimidin-7-one | Phenylamino moiety | 3- and 4-position groups | Improved potency and selectivity | nih.gov |

| 2,4,5-Trisubstituted pyrimidine | C-5 of pyrimidine | Methyl (CH₃) | Optimal for CDK9/CDK2 selectivity | cardiff.ac.uk |

| 2,4,5-Trisubstituted pyrimidine | C-5 of pyrimidine | Hydrogen (H) | Loss of CDK9/CDK2 selectivity | cardiff.ac.uk |

| 2,4,5-Trisubstituted pyrimidine | C-5 of pyrimidine | Trifluoromethyl (CF₃) | Decreased potency and selectivity | cardiff.ac.uk |

The functional groups appended to the 4-(2,4-Dichlorophenyl)pyrimidin-2-amine scaffold are the primary drivers of interactions with biological targets. The 2-amino group, for example, often acts as a crucial hydrogen bond donor, anchoring the molecule within the active site of a target protein, such as a kinase.

Studies on similar pyrimidine derivatives have shown that the ability to form hydrogen bonds is critical. In one series of CDK9 inhibitors, replacing a secondary amine (NH) with an oxygen atom (O) or acetylating it reduced selectivity, suggesting that a hydrogen bond donor in this position was vital for selective binding. cardiff.ac.uk Molecular docking simulations of various pyrimidine-based inhibitors frequently identify key hydrogen bond interactions with specific amino acid residues like asparagine or cysteine in the target's binding pocket. mdpi.com Beyond hydrogen bonding, hydrophobic interactions play a significant role. mdpi.comacs.org The 2,4-dichlorophenyl group is well-suited to occupy hydrophobic pockets within a protein's active site, contributing significantly to binding affinity. mdpi.com

A primary goal of lead optimization is to enhance potency against the desired target while minimizing activity against off-targets to improve the safety profile. This is achieved through deliberate structural modifications.

In the development of dipeptidyl peptidase-4 (DPP4) inhibitors based on an imidazo[1,2-a]pyrimidine (B1208166) core, replacing an aryl substitution with a more polar functional group, such as a carboxylic ester or amide, not only increased DPP4 binding activity but also significantly reduced inhibitory activity against off-targets like the hERG potassium channel. nih.govresearchgate.net This strategic increase in polarity successfully modulated the compound's selectivity profile. nih.gov

Another example from related pyrido[2,3-d]pyrimidines demonstrated that introducing a [4-(diethylamino)butyl]amino side chain into the 2-position of the lead compound enhanced both potency and bioavailability. researchgate.net These examples underscore the power of rational, structure-based design in tuning the pharmacological properties of a lead compound.

Identification of Pharmacophoric Features

A pharmacophore is the ensemble of steric and electronic features necessary to ensure optimal molecular interactions with a specific biological target. For the this compound class, key pharmacophoric features can be deduced from SAR studies.

Based on extensive research, the essential features often include:

A Hydrogen Bond Donor: The 2-amino group on the pyrimidine ring is a critical hydrogen bond donor. cardiff.ac.uk

A Heterocyclic Core: The pyrimidine ring acts as a central scaffold for orienting the other functional groups.

A Hydrophobic Region: The 2,4-dichlorophenyl group serves as a key hydrophobic element that fits into non-polar pockets of the target protein. mdpi.com

An Acceptor/Donor Site: The nitrogen atoms within the pyrimidine ring can act as hydrogen bond acceptors.

X-ray crystallography studies of related compounds, such as imidazo[1,2-a]pyrimidine-2-carboxamides, have confirmed the binding modes and validated these pharmacophoric models, providing a structural basis for further rational drug design. nih.gov

Strategies for Lead Compound Identification and Development

A lead compound is a molecule that exhibits a desired biological activity and serves as the starting point for optimization into a drug candidate. numberanalytics.com The journey from a preliminary "hit" to a "lead" and finally to a drug candidate involves several strategic steps.

Initial lead compounds are often identified through various screening processes. numberanalytics.com For scaffolds like this compound, an initial hit might be a compound with moderate but promising activity. researchgate.net Subsequent SAR exploration then guides the synthesis of new analogs with improved properties. researchgate.netnih.gov For example, a broadly active tyrosine kinase inhibitor served as an initial lead, which, through SAR studies, was refined into more potent and selective analogs. researchgate.net This iterative process of design, synthesis, and testing is fundamental to modern drug discovery. volkamerlab.org

High-Throughput Screening (HTS) is a foundational strategy in modern drug discovery for identifying initial "hits" from large chemical libraries. nih.gov This automated process allows for the rapid testing of thousands to millions of compounds for their ability to interact with a specific biological target. nih.gov

Libraries of pyrimidine derivatives, including compounds structurally related to this compound, are often subjected to HTS campaigns to identify inhibitors of various targets, such as kinases or other enzymes. eco-vector.com Once a hit is identified, it undergoes further validation and characterization. If its activity is confirmed and it possesses a suitable chemical structure for modification, it can be designated as a lead compound, initiating the optimization phase described above. numberanalytics.com

Lead Optimization Techniques for this compound Analogs

Lead optimization is a critical phase in drug discovery that aims to refine the chemical structure of a lead compound to enhance its therapeutic potential. researchgate.net This iterative process involves synthesizing and testing analogs to improve efficacy, selectivity, and pharmacokinetic properties. researchgate.netnih.gov For derivatives of the this compound scaffold, various optimization techniques have been employed, focusing on systematic structural modifications to elucidate structure-activity relationships (SAR).

Modification of the Phenyl Ring

The substitution pattern on the phenyl ring attached to the pyrimidine core is a primary target for modification to improve potency and selectivity. Studies on related pyrido[2,3-d]pyrimidin-7-one scaffolds, which also feature a dichlorophenyl group, reveal that substitutions on an adjacent phenylamino moiety can significantly impact kinase inhibitory activity. researchgate.netnih.gov For instance, introducing small, electron-withdrawing, or hydrogen-bond-accepting groups at the meta- and para-positions of the phenylamino ring has been shown to enhance potency against Abl kinase. nih.gov

In one study, replacing the primary amino group at the C-2 position of a related pyrido[2,3-d]pyrimidine (B1209978) with various substituted phenylamino groups led to derivatives with improved activity against several tyrosine kinases. researchgate.net This highlights the importance of exploring the steric and electronic properties of substituents on the phenyl ring to optimize interactions with the target protein.

| Compound | Modification on Phenyl Ring | Target | IC₅₀ (nM) | Reference |

|---|---|---|---|---|

| Analog 1 | 4-Iodophenylamino | Abl Kinase | 2.0 | researchgate.net |

| Analog 2 | 3-Hydroxyphenylamino | Abl Kinase | 1.4 | nih.gov |

| Analog 3 | 4-Hydroxyphenylamino | Abl Kinase | 2.6 | nih.gov |

| Analog 4 | 3-Aminophenylamino | Abl Kinase | 3.0 | nih.gov |

Substitution at the Pyrimidine Core

Modifications to the pyrimidine ring itself or the groups attached to it represent another key optimization strategy. For a series of 2,4,5-substituted pyrimidines investigated as tubulin polymerization inhibitors, the nature of the substituent at the 5-position was found to be critical for activity. The introduction of an indole-aryl group resulted in a potent inhibitor, demonstrating that extending from this position can access additional binding interactions. nih.gov

Similarly, in the development of 2-substituted aniline (B41778) pyrimidine derivatives as dual Mer/c-Met inhibitors, modifications at the 4- and 5-positions of the pyrimidine ring were explored. The introduction of a morpholine-substituted ethyl group at the 5-position led to compound 18c , which exhibited potent inhibitory activity against both kinases, with IC₅₀ values of 18.5 nM for Mer and 33.6 nM for c-Met. mdpi.com This modification also conferred excellent metabolic stability in human liver microsomes. mdpi.com

| Compound | Modification on Pyrimidine Core | Target | IC₅₀ (nM) | Reference |

|---|---|---|---|---|

| 4k | Indole-aryl at C5 | Tubulin Polymerization | 790 | nih.gov |

| 18c | Morpholinoethyl at C5 | Mer Kinase | 18.5 | mdpi.com |

| 18c | Morpholinoethyl at C5 | c-Met Kinase | 33.6 | mdpi.com |

| 9e | 4-Methylpiperidin-1-yl at C2 | BuChE | 2200 | nih.gov |

Introduction of Solubilizing Groups

Poor aqueous solubility is a common challenge during lead optimization. Attaching polar or ionizable groups to the lead scaffold can significantly improve this property without compromising potency. In a series of 4-[(3-bromophenyl)amino]pyrido[4,3-d]pyrimidines, various solubilizing substituents were introduced at the 7-position. nih.gov

The most effective analogs in terms of both high aqueous solubility and retained inhibitory activity against the epidermal growth factor receptor (EGFR) were those with weakly basic amine derivatives. nih.gov For example, adding a morpholinopropyl side chain resulted in a compound with an EGFR inhibitory IC₅₀ of 1.1 nM and significantly increased solubility. This strategy demonstrates that carefully chosen solubilizing moieties can be incorporated to enhance drug-like properties. nih.gov

| Compound Series | Solubilizing Group Added | Effect on Solubility | Target | IC₅₀ (nM) | Reference |

|---|---|---|---|---|---|

| Pyrido[4,3-d]pyrimidines | Morpholinopropyl | Increased (>40 mM) | EGFR | 1.1 | nih.gov |

| Pyrido[4,3-d]pyrimidines | (Dimethylamino)butyl | Increased (>40 mM) | EGFR | 8.0 | nih.gov |

Scaffold Hopping and Bioisosteric Replacement

Scaffold hopping is an advanced lead optimization technique where the core molecular structure is replaced by a different, often structurally novel, scaffold that maintains the key binding interactions. In the development of Polo-like kinase 4 (PLK4) inhibitors, a scaffold hopping strategy was utilized to replace an aminopyrazole core with an aminopyrimidine core, leading to a new series of potent inhibitors. nih.gov This approach can lead to compounds with improved properties or novel intellectual property.

Bioisosteric replacement, the substitution of one chemical group with another that has similar physical or chemical properties, is also frequently used. For instance, in a series of anti-inflammatory agents based on a 4-indolyl-2-arylaminopyrimidine core, the amino group on the phenyl ring was identified as a critical pharmacophore. nih.gov Replacing this amino group with a nitro group resulted in a significant reduction in activity, underscoring the importance of this specific functional group for the desired biological effect. nih.gov These structure-guided modifications are essential for refining a lead compound into a potential drug candidate.

Computational Chemistry and in Silico Approaches in Pyrimidine Research

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. rjptonline.org For 4-(2,4-Dichlorophenyl)pyrimidin-2-amine, docking studies are crucial for elucidating its potential interactions with protein receptors. This process involves placing the ligand (the pyrimidine (B1678525) compound) into the binding site of a target protein and evaluating the stability of the resulting complex.

Molecular docking simulations predict how this compound fits into the active site of a biological target, such as a kinase or receptor. The 2-amino group on the pyrimidine ring is a key hydrogen bond donor, while the nitrogen atoms within the pyrimidine ring can act as hydrogen bond acceptors. nih.gov The dichlorophenyl moiety typically engages in hydrophobic and van der Waals interactions within the binding pocket. nih.gov For instance, in studies of similar 2-aminopyrimidine (B69317) derivatives targeting various receptors, the amino group consistently forms critical hydrogen bonds with key amino acid residues like lysine (B10760008) or threonine, anchoring the ligand in the active site. nih.gov The aromatic dichlorophenyl ring can form favorable pi-pi stacking or alkyl-pi interactions with residues such as valine or isoleucine. nih.gov

Docking programs calculate a score that estimates the binding free energy of the ligand-receptor complex. A lower (more negative) docking score generally indicates a more stable and favorable interaction. These scores are instrumental in ranking potential drug candidates and prioritizing them for synthesis and further testing. rjptonline.org

For pyrimidine derivatives, docking scores can vary significantly depending on the target receptor and the specific substitutions on the core structure. Studies on related compounds have shown a wide range of binding energies, highlighting the importance of specific structural features for target affinity. rjptonline.orgnih.gov For example, a chloro-substituted aminopyrimidine derivative showed a binding energy of -7.9 kcal/mol against human cyclin-dependent kinase 2, indicating strong affinity. nih.gov

Below is a table showing representative docking scores for various pyrimidine derivatives against different biological targets, illustrating the typical range of binding energies observed in these studies.

| Compound Class | Target Protein | Docking Score (kcal/mol) |

| 2-Aminopyrimidine derivative (chloro-substituted) | Cyclin-dependent kinase 2 (1HCK) | -7.9 |

| 2-Aminopyrimidine derivative (cyano-substituted) | Cyclin-dependent kinase 2 (1HCK) | -7.7 |

| Pyrimidine-2-thiol derivative | Cyclooxygenase-1 (COX-1) | -6.081 |

| Pyrimidine-2-thiol derivative | Cyclooxygenase-2 (COX-2) | -8.602 |

| Pyrazolopyrimidine derivative | Tyrosine Kinase | -6.64 |